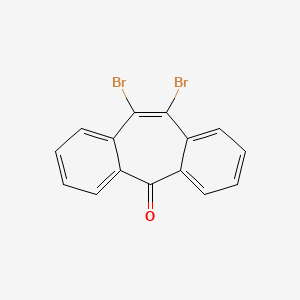
5-Ethyl-3-methylnonane-2,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-3-methylnonane-2,4-diol is an organic compound with the molecular formula C12H26O2. It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a non-linear carbon chain. This compound is part of the larger class of aliphatic hydrocarbons, which are characterized by their lack of aromatic rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-methylnonane-2,4-diol typically involves the alkylation of a suitable precursor, followed by hydroxylation. One common method is the alkylation of 3-methyl-2,4-nonanediol with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone, 5-ethyl-3-methylnonan-2,4-dione. This process is typically carried out in the presence of a palladium or platinum catalyst under high pressure and temperature conditions.
化学反応の分析
Types of Reactions
5-Ethyl-3-methylnonane-2,4-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: 5-Ethyl-3-methylnonan-2,4-dione or 5-ethyl-3-methylnonanoic acid.
Reduction: 5-Ethyl-3-methylnonane.
Substitution: 5-Ethyl-3-methylnonane-2,4-dihalide.
科学的研究の応用
5-Ethyl-3-methylnonane-2,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
作用機序
The mechanism of action of 5-Ethyl-3-methylnonane-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
- 3-Methyl-5-ethyl-2,4-nonanediol
- 5-Ethyl-2-methylnonan-1-ol
- 3-Methyl-5-ethyl-2,4-nonanediol
Uniqueness
5-Ethyl-3-methylnonane-2,4-diol is unique due to its specific branching pattern and the presence of two hydroxyl groups. This structure imparts distinct chemical and physical properties, such as its boiling point, density, and reactivity, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
6628-31-5 |
|---|---|
分子式 |
C12H26O2 |
分子量 |
202.33 g/mol |
IUPAC名 |
5-ethyl-3-methylnonane-2,4-diol |
InChI |
InChI=1S/C12H26O2/c1-5-7-8-11(6-2)12(14)9(3)10(4)13/h9-14H,5-8H2,1-4H3 |
InChIキー |
LJGRJTMTDBCJEG-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C(C(C)C(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl 5-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B11966199.png)




![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11966234.png)

![ethyl 2-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11966244.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11966247.png)
![Methyl 4-[(2-hydroxy-5-methylphenyl)diazenyl]phenylimidoformate](/img/structure/B11966251.png)

![4-{(E)-[({[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11966259.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966272.png)
![4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966277.png)
